

A Comparative Analysis of Trop-2 Targeting Antibody-Drug Conjugates in Clinical Trials

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Compound of Interest

Compound Name: PF-06380101

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This guide provides a comparative analysis of the clinical performance of **PF-06380101**, a key component of the antibody-drug conjugate (ADC) PF-06664178, alongside other Trop-2 targeting ADCs, Sacituzumab Govitecan and Datopotamab Deruxtecan. The objective is to present a clear, data-driven comparison of their efficacy and safety profiles based on available clinical trial data.

Introduction to Trop-2 Targeting ADCs

Trophoblast cell surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a wide range of solid tumors, making it an attractive target for cancer therapy. Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity. This guide focuses on the clinical performance of three such ADCs targeting Trop-2.

Comparative Analysis of Clinical Trial Performance

The following sections detail the clinical trial data for PF-06664178 (containing the payload **PF-06380101**), Sacituzumab Govitecan, and Datopotamab Deruxtecan.

PF-06664178 (PF-06380101 Payload)

PF-06664178 is an ADC composed of a humanized anti-Trop-2 IgG1 antibody conjugated to the microtubule inhibitor Aur0101 (**PF-06380101**).

Clinical Trial Performance Summary:

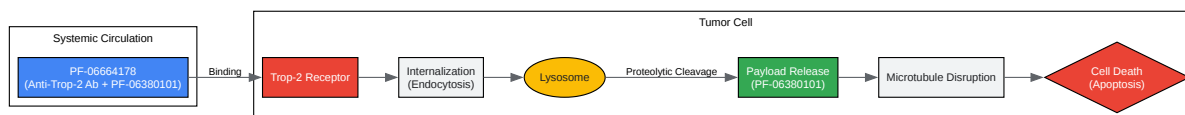
A Phase 1, open-label, dose-escalation study (NCT02122146) evaluated PF-06664178 in 31 patients with advanced or metastatic solid tumors. The trial was terminated early due to excessive toxicity.

Parameter	PF-06664178 (Phase 1)
Best Overall Response	Stable Disease: 37.9%
Partial Response: 0%	
Complete Response: 0%	
Dose-Limiting Toxicities (DLTs)	Neutropenia, Skin Rash, Mucosal Inflammation
Maximum Tolerated Dose (MTD)	Not established due to toxicity

Experimental Protocol: Phase 1 Trial of PF-06664178 (NCT02122146)

- Study Design: A multi-center, open-label, non-randomized, dose-escalation Phase 1 study.[\[1\]](#)
- Patient Population: Patients with advanced solid tumors for whom no standard therapy was available.[\[1\]](#)
- Dosing Regimen: PF-06664178 was administered intravenously every 21 days, with doses ranging from 0.15 mg/kg to 4.8 mg/kg.[\[1\]](#)
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[\[1\]](#)
- Secondary Objectives: To characterize the safety profile, pharmacokinetics, and preliminary anti-tumor activity.[\[1\]](#)

Signaling Pathway and ADC Mechanism of Action



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Caption: Mechanism of action for PF-06664178.

Sacituzumab Govitecan (Trodelvy®)

Sacituzumab govitecan is an ADC composed of a humanized anti-Trop-2 monoclonal antibody conjugated to SN-38, the active metabolite of irinotecan.

Clinical Trial Performance Summary (ASCENT Trial - Metastatic Triple-Negative Breast Cancer):

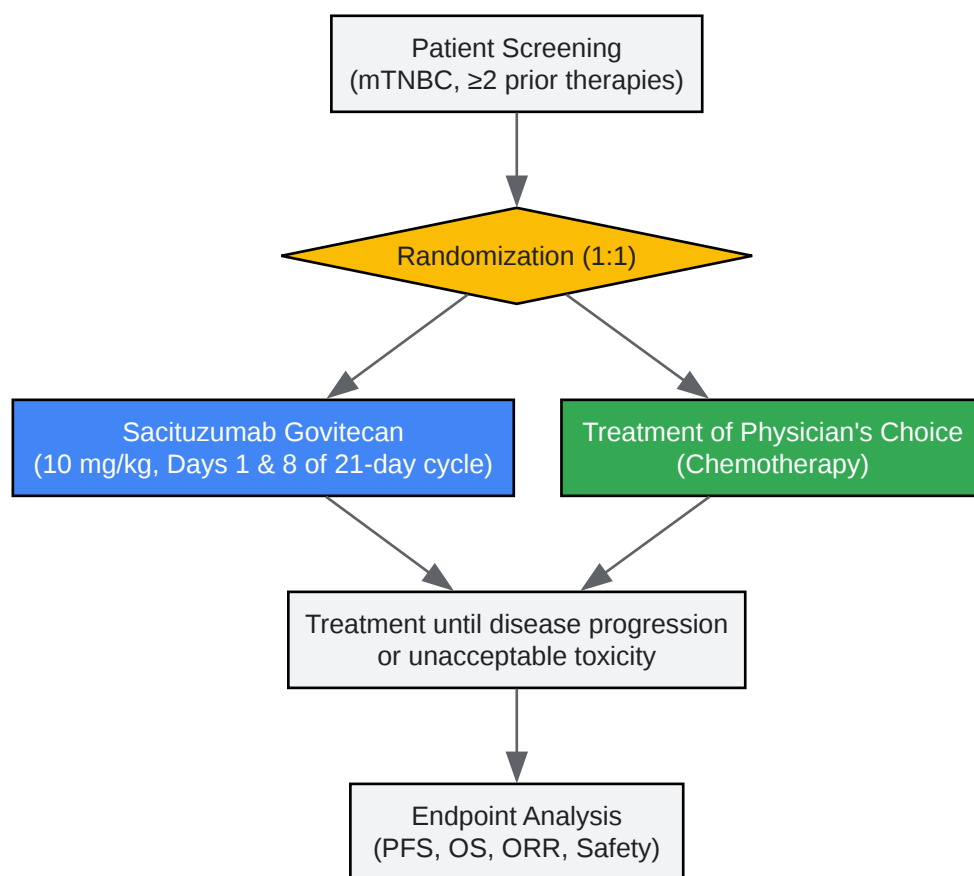
The pivotal Phase 3 ASCENT trial (NCT02574455) evaluated Sacituzumab Govitecan versus chemotherapy in patients with previously treated metastatic triple-negative breast cancer (mTNBC).

Parameter	Sacituzumab Govitecan	Chemotherapy
Median Progression-Free Survival (PFS)	4.8 months	1.7 months
Median Overall Survival (OS)	11.8 months	6.9 months
Objective Response Rate (ORR)	35%	5%
Common Grade ≥3 Adverse Events	Neutropenia (51%), Diarrhea (10%), Anemia (8%)	Neutropenia (33%), Anemia (15%), Febrile Neutropenia (4%)

Experimental Protocol: ASCENT Trial (NCT02574455)

- Study Design: A randomized, open-label, multicenter, Phase 3 trial.[2][3]
- Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had received at least two prior systemic therapies.[4]
- Dosing Regimen: Sacituzumab govitecan was administered at a dose of 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.[4]
- Primary Endpoint: Progression-free survival (PFS).[5]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[5]

Experimental Workflow for the ASCENT Trial



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Caption: Workflow of the ASCENT clinical trial.

Datopotamab Deruxtecan (Dato-DXd)

Datopotamab deruxtecan is an ADC composed of a humanized anti-Trop-2 monoclonal antibody linked to a topoisomerase I inhibitor payload, deruxtecan.

Clinical Trial Performance Summary (TROPION-Lung01 & TROPION-Breast01):

The TROPION-Lung01 (NCT04656652) and TROPION-Breast01 (NCT05104866) are key Phase 3 trials for Datopotamab Deruxtecan.

TROPION-Lung01 (Advanced/Metastatic NSCLC)

Parameter	Datopotamab Deruxtecan	Docetaxel
Median Progression-Free Survival (PFS)	4.4 months	3.7 months
Median Overall Survival (OS) - Nonsquamous	12.9 months (numerically longer)	11.8 months
Objective Response Rate (ORR)	26.4%	12.8%
Common Grade ≥3 Treatment-Related AEs	Stomatitis (7%), Neutropenia (1%)	Neutropenia (23%), Febrile Neutropenia (7%)

TROPION-Breast01 (HR+/HER2- Breast Cancer)

Parameter	Datopotamab Deruxtecan	Investigator's Choice of Chemotherapy
Median Progression-Free Survival (PFS)	6.9 months	4.9 months
Overall Survival (OS)	Trend favoring Dato-DXd (data not mature)	-
Common Grade ≥3 Treatment-Related AEs	Stomatitis (2.2%), Fatigue (1.7%)	Neutropenia (30.8%), Anemia (4.4%)

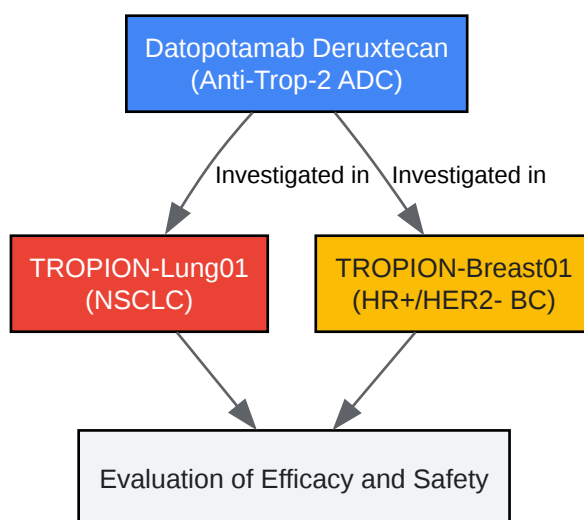
Experimental Protocol: TROPION-Lung01 Trial (NCT04656652)

- Study Design: A global, randomized, open-label, Phase 3 trial.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Patient Population: Patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who had received prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor. [\[9\]](#)
- Dosing Regimen: Datopotamab deruxtecan was administered at 6 mg/kg intravenously every 3 weeks.[\[7\]](#)[\[10\]](#)
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[\[6\]](#)
- Secondary Endpoints: Objective response rate (ORR), duration of response, and safety.[\[6\]](#)

Experimental Protocol: TROPION-Breast01 Trial (NCT05104866)

- Study Design: A global, randomized, open-label, Phase 3 trial.[\[11\]](#)[\[12\]](#)
- Patient Population: Patients with inoperable or metastatic HR+/HER2- breast cancer who had received one or two prior lines of systemic chemotherapy.[\[11\]](#)[\[12\]](#)
- Dosing Regimen: Datopotamab deruxtecan was administered at 6 mg/kg intravenously every 3 weeks.[\[13\]](#)[\[14\]](#)
- Primary Endpoint: Progression-free survival (PFS).[\[11\]](#)
- Secondary Endpoint: Overall survival (OS).[\[11\]](#)

Logical Relationship of TROPION Trials



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Caption: TROPION clinical trial program for Dato-DXd.

Conclusion

This comparative guide highlights the clinical landscape of Trop-2 targeting ADCs. While PF-06664178, utilizing the **PF-06380101** payload, demonstrated modest activity and significant toxicity in its early-stage trial, leading to its discontinuation, other Trop-2 ADCs have shown substantial clinical benefit. Sacituzumab Govitecan is an approved and effective treatment for mTNBC, demonstrating significant improvements in survival outcomes. Datopotamab Deruxtecan has also shown promising efficacy in both NSCLC and breast cancer, with a manageable safety profile. The data presented here underscore the importance of the ADC design, including the choice of payload and linker, in achieving a favorable therapeutic index.

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